2-(2-Chlorophenyl)pyrrole
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Overview
Description
2-(2-Chlorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-chlorophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield. Another method involves the use of 2-chlorophenylhydrazine and an appropriate pyrrole precursor under oxidative conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chlorophenyl group to other functional groups, such as amines.
Substitution: The chlorophenyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 2-(2-aminophenyl)pyrrole.
Scientific Research Applications
2-(2-Chlorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
2-(2-Chlorophenyl)pyrrole can be compared with other similar compounds, such as:
2-Phenylpyrrole: Lacks the chlorine substituent, resulting in different chemical and biological properties.
2-(2-Bromophenyl)pyrrole: The bromine substituent can lead to variations in reactivity and biological activity.
2-(2-Fluorophenyl)pyrrole: The fluorine substituent affects the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C10H8ClN |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H8ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H |
InChI Key |
VJXHTAYZZFICFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CN2)Cl |
Origin of Product |
United States |
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